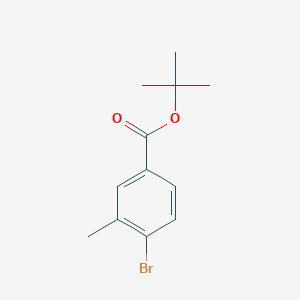

Tert-butyl 4-bromo-3-methylbenzoate

Overview

Description

Tert-butyl 4-bromo-3-methylbenzoate: is an organic compound with the molecular formula C12H15BrO2 and a molecular weight of 271.15 g/mol . It is a derivative of benzoic acid, where the carboxyl group is esterified with a tert-butyl group, and the benzene ring is substituted with a bromine atom at the 4-position and a methyl group at the 3-position . This compound is commonly used as an intermediate in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Esterification Reaction: The preparation of tert-butyl 4-bromo-3-methylbenzoate typically involves the esterification of 4-bromo-3-methylbenzoic acid with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.

Reaction Conditions: The reaction is usually carried out under reflux conditions, with the removal of water to drive the reaction to completion.

Industrial Production Methods:

Batch Process: In industrial settings, the esterification reaction is often conducted in batch reactors, where the reactants are mixed and heated to the desired temperature.

Continuous Process: Alternatively, a continuous process can be employed, where the reactants are continuously fed into a reactor, and the product is continuously removed.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: Tert-butyl 4-bromo-3-methylbenzoate can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

Reduction Reactions: The compound can be reduced to the corresponding 4-bromo-3-methylbenzyl alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

Oxidation Reactions: Oxidation of this compound can yield 4-bromo-3-methylbenzoic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide, sodium methoxide, or ammonia in solvents like ethanol or water under reflux conditions.

Reduction: Reagents like lithium aluminum hydride in dry ether or sodium borohydride in methanol at room temperature.

Major Products Formed:

Substitution Products: Depending on the nucleophile used, products such as 4-hydroxy-3-methylbenzoate, 4-methoxy-3-methylbenzoate, or 4-amino-3-methylbenzoate.

Reduction Product: 4-bromo-3-methylbenzyl alcohol.

Oxidation Product: 4-bromo-3-methylbenzoic acid.

Scientific Research Applications

Chemistry:

Intermediate in Organic Synthesis: Tert-butyl 4-bromo-3-methylbenzoate is used as a building block in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes.

Catalysis: It can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of the catalysts.

Biology and Medicine:

Drug Development: The compound is used in the synthesis of potential drug candidates, particularly those targeting cancer and inflammatory diseases.

Biological Studies: It is used in biochemical assays to study enzyme activity and protein interactions.

Industry:

Mechanism of Action

Molecular Targets and Pathways:

Enzyme Inhibition: Tert-butyl 4-bromo-3-methylbenzoate can act as an inhibitor of specific enzymes, blocking their activity and affecting metabolic pathways.

Receptor Binding: The compound can bind to certain receptors on cell surfaces, modulating signal transduction pathways and cellular responses.

Mechanism:

Inhibition of Enzyme Activity: By binding to the active site of an enzyme, this compound prevents the substrate from accessing the active site, thereby inhibiting the enzyme’s catalytic activity.

Modulation of Receptor Activity: The compound can interact with receptors, either activating or inhibiting their function, leading to changes in cellular signaling and physiological responses.

Comparison with Similar Compounds

Tert-butyl 4-bromobenzoate: Similar structure but lacks the methyl group at the 3-position.

Tert-butyl 3-methylbenzoate: Similar structure but lacks the bromine atom at the 4-position.

Methyl 4-bromo-3-methylbenzoate: Similar structure but has a methyl ester group instead of a tert-butyl ester group.

Uniqueness:

Biological Activity

Tert-butyl 4-bromo-3-methylbenzoate is an organic compound with significant biological activity, particularly in the fields of pharmacology and biochemistry. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and comparative analyses with similar compounds.

- Molecular Formula : C₁₂H₁₅BrO₂

- Molecular Weight : 271.15 g/mol

- CAS Number : 347174-28-1

This compound exhibits its biological effects primarily through enzyme inhibition and receptor modulation :

- Enzyme Inhibition : The compound can inhibit specific enzymes, thereby affecting metabolic pathways. It binds to the active site of enzymes, preventing substrate interaction and catalytic activity .

- Receptor Binding : It can interact with cell surface receptors, modulating signal transduction pathways. This interaction can either activate or inhibit receptor functions, leading to various physiological responses.

Enzyme Inhibition Studies

Recent studies have highlighted the compound's potential as a thyroid hormone disruptor. In a high-throughput screening approach, it was identified as a possible inhibitor of thyroperoxidase (TPO), an enzyme critical for thyroid hormone synthesis. The inhibition of TPO can lead to decreased thyroid hormone levels, which may have implications for endocrine function .

Case Studies

- Thyroid Disruption : In a study examining potential thyroid-disrupting chemicals, this compound was included in a library of 1074 compounds screened for TPO inhibition. It showed promising results in inhibiting TPO activity, indicating its potential role in disrupting thyroid hormone homeostasis .

- Anti-inflammatory Research : The compound has been investigated for its anti-inflammatory properties. In vitro assays demonstrated that it could reduce the activity of certain inflammatory mediators, suggesting its utility in developing anti-inflammatory drugs.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| Tert-butyl 4-bromobenzoate | Lacks methyl group at the 3-position | Limited enzyme inhibition compared to this compound |

| Tert-butyl 3-methylbenzoate | Lacks bromine atom at the 4-position | Different receptor interactions |

| Methyl 4-bromo-3-methylbenzoate | Contains a methyl ester group instead of tert-butyl | Lower enzyme inhibition potency |

The unique substitution pattern of this compound contributes to its distinct biological activity compared to its analogs. The presence of both bromine and methyl groups enhances its reactivity and selectivity in biological systems .

Applications in Drug Development

This compound is being explored as a building block in the synthesis of novel pharmaceuticals targeting various diseases, particularly cancer and inflammatory conditions. Its ability to modulate enzyme activity makes it a valuable candidate for drug development aimed at specific metabolic pathways .

Properties

IUPAC Name |

tert-butyl 4-bromo-3-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrO2/c1-8-7-9(5-6-10(8)13)11(14)15-12(2,3)4/h5-7H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIHBTHGKWXRWQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)OC(C)(C)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50474358 | |

| Record name | TERT-BUTYL 4-BROMO-3-METHYLBENZOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50474358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

347174-28-1 | |

| Record name | TERT-BUTYL 4-BROMO-3-METHYLBENZOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50474358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.